molecular formula C11H17N3O2 B6640021 (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol

(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol

Cat. No. B6640021
M. Wt: 223.27 g/mol
InChI Key: FYBTZBLDQRPEQC-NETXQHHPSA-N
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Description

(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol is a chemical compound that has been of great interest to researchers in recent years. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of certain diseases. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the pyrrolidine ring.

Starting Materials
Cyclopropylcarboxylic acid, Hydrazine hydrate, Ethyl acetoacetate, Sodium ethoxide, 3-chloropropionitrile, Sodium borohydride, Pyrrolidine, Sodium hydroxide, Hydrochloric acid, Methanol, Wate

Reaction
Step 1: Synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid by reacting cyclopropylcarboxylic acid with hydrazine hydrate and ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Conversion of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid to 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting with methanol and hydrochloric acid., Step 3: Synthesis of 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester with 3-chloropropionitrile in the presence of sodium borohydride., Step 4: Synthesis of (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol by reacting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester with pyrrolidine and sodium hydroxide.

Mechanism Of Action

The mechanism of action of (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol involves the modulation of the activity of certain receptors in the brain and the immune system. Specifically, it has been found to act as a positive allosteric modulator of the GABAA receptor, which is involved in the regulation of neuronal excitability. It has also been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. It has also been found to have analgesic effects, reducing pain sensation in animal models of chronic pain. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages And Limitations For Lab Experiments

One advantage of (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol is its potential as a therapeutic agent for a variety of diseases. Additionally, its mechanism of action is well-understood, making it a useful tool for studying the regulation of neuronal excitability and the immune response. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.

Future Directions

There are a number of future directions for research on (3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol. One area of interest is the development of more potent and selective analogs of this compound, with improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, research is needed to better understand the mechanism of action of this compound, particularly with respect to its interactions with the GABAA receptor and other targets.

Scientific Research Applications

(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol has been found to have potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7(14-5-4-9(15)6-14)11-12-10(13-16-11)8-2-3-8/h7-9,15H,2-6H2,1H3/t7?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBTZBLDQRPEQC-NETXQHHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CC2)N3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=NC(=NO1)C2CC2)N3CC[C@@H](C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol

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